molecular formula C16H12Cl2N2O B2805054 6-chloro-2-(chloromethyl)-3-(2-methylphenyl)-4(3H)-quinazolinone CAS No. 22280-91-7

6-chloro-2-(chloromethyl)-3-(2-methylphenyl)-4(3H)-quinazolinone

Cat. No.: B2805054
CAS No.: 22280-91-7
M. Wt: 319.19
InChI Key: MJODSXUDTBPFAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2-(chloromethyl)-3-(2-methylphenyl)-4(3H)-quinazolinone (CAS 3166-54-9) is a synthetic organic compound with the molecular formula C₁₆H₁₃ClN₂O and a molecular weight of 284.74 g/mol . It is classified as a 2,3-disubstituted 4(3H)-quinazolinone derivative, a privileged scaffold in medicinal chemistry known for its diverse biological potential . The distinct feature of this molecule is the reactive chloromethyl group at the 2-position of the quinazolinone core. This group serves as a versatile chemical handle, allowing researchers to easily introduce further structural diversity through nucleophilic substitution reactions, for instance, with various amines to create novel derivatives for structure-activity relationship (SAR) studies . Its physical properties include a predicted density of 1.3±0.1 g/cm³ and a high calculated boiling point of 435.7±55.0 °C at 760 mmHg . Quinazolinones are nitrogen-containing heterocycles that have attracted significant attention in drug discovery due to their wide range of reported pharmacological activities. While the specific biological profile of this compound requires further investigation, quinazolinone derivatives, in general, have been extensively studied and shown to possess anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties, among others . Several approved drugs, such as the anticancer agents Erlotinib and Gefitinib, are based on the quinazoline structure, highlighting the therapeutic relevance of this chemical class . As such, this compound is a valuable intermediate for researchers in medicinal chemistry aiming to design and synthesize novel bioactive molecules for screening against various biological targets. Please note: This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-chloro-2-(chloromethyl)-3-(2-methylphenyl)quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O/c1-10-4-2-3-5-14(10)20-15(9-17)19-13-7-6-11(18)8-12(13)16(20)21/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJODSXUDTBPFAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=NC3=C(C2=O)C=C(C=C3)Cl)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Chloro-2-(chloromethyl)-3-(2-methylphenyl)-4(3H)-quinazolinone (CMQ) is a synthetic compound belonging to the quinazolinone family, which is known for its diverse biological activities. This article explores the biological activity of CMQ, focusing on its antimicrobial, anticancer, anti-inflammatory, and antioxidant properties, supported by research findings and case studies.

Overview of Quinazolinones

Quinazolinones are heterocyclic compounds that have gained attention due to their significant pharmacological properties. They exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects. The structural modifications in quinazolinones can enhance their efficacy against various diseases.

Biological Activities of CMQ

1. Antimicrobial Activity

CMQ has shown promising antimicrobial activity against various bacterial strains. In studies evaluating its effectiveness against gram-positive and gram-negative bacteria, CMQ demonstrated significant bactericidal effects. For instance:

Microorganism Activity
Staphylococcus aureusInhibitory
Escherichia coliModerate inhibitory
Candida albicansFungicidal

Research indicates that CMQ's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .

2. Anticancer Activity

The anticancer potential of CMQ has been explored through various in vitro studies. It has been found to inhibit cell proliferation in several cancer cell lines, including breast and lung cancer cells. The compound's efficacy is attributed to its ability to induce apoptosis and inhibit the epidermal growth factor receptor (EGFR), a common target in cancer therapy.

  • Case Study : A study reported that CMQ analogs exhibited IC50 values in the micromolar range against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, indicating significant cytotoxicity .

3. Anti-inflammatory Activity

CMQ has also been evaluated for its anti-inflammatory properties. In experimental models, it was shown to reduce inflammation markers and alleviate pain more effectively than standard non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin.

  • Research Findings : In rat models, CMQ derivatives demonstrated a reduction in paw edema and inflammatory cytokines, suggesting their potential as therapeutic agents for inflammatory diseases .

4. Antioxidant Activity

The antioxidant capacity of CMQ has been assessed using various assays, including DPPH and ABTS methods. Results indicated that CMQ possesses significant antioxidant activity due to its ability to scavenge free radicals and chelate metal ions.

Assay Method Activity Level
DPPHModerate
ABTSHigh

The presence of hydroxyl groups in its structure enhances the antioxidant properties of CMQ derivatives .

The biological activities of CMQ can be attributed to several mechanisms:

  • Enzyme Inhibition : CMQ interacts with specific enzymes involved in metabolic pathways, leading to reduced proliferation of cancer cells.
  • Receptor Modulation : The compound modulates receptor activity on cell surfaces, affecting signal transduction pathways critical for cell survival and proliferation.
  • Oxidative Stress Reduction : By scavenging free radicals, CMQ reduces oxidative stress within cells, contributing to its protective effects against cellular damage.

Scientific Research Applications

Anticancer Activity

Quinazolinones, including 6-chloro-2-(chloromethyl)-3-(2-methylphenyl)-4(3H)-quinazolinone, have shown promising anticancer properties. Research indicates that derivatives of quinazolinones can inhibit the growth of various cancer cell lines through mechanisms such as cell cycle arrest.

Case Study:
A study demonstrated that certain quinazolinone derivatives exhibited significant cytotoxic effects against cancer cell lines such as Ehrlich Ascites Carcinoma and Sarcoma-180. The mechanism involved G2/M phase cell cycle arrest, indicating potential for further development as anticancer agents .

Antibacterial Activity

The compound has also been investigated for its antibacterial properties, particularly against Mycobacterium tuberculosis. The structure-activity relationship (SAR) studies suggest that modifications to the quinazolinone core can enhance activity against bacterial strains.

Case Study:
A recent study focused on the synthesis and evaluation of quinazolinone derivatives linked to triazole hybrids, revealing enhanced activity against M. tuberculosis with minimum inhibitory concentration (MIC) values as low as 0.78 µg/mL for some compounds . This indicates the potential for developing new treatments for tuberculosis using this class of compounds.

Antioxidant Properties

Antioxidant activity is another significant application of this compound. Research has shown that certain structural modifications can lead to enhanced antioxidant capabilities.

Case Study:
A study evaluated various quinazolinone derivatives for their antioxidant properties using methods like CUPRAC and ABTS assays. It was found that compounds with hydroxyl groups in specific positions exhibited superior antioxidant activity, demonstrating the potential for these derivatives in combating oxidative stress-related diseases .

Summary of Applications

Application Description Key Findings
Anticancer Inhibits growth in various cancer cell linesSignificant cytotoxicity observed; mechanisms include G2/M phase arrest .
Antibacterial Effective against Mycobacterium tuberculosisMIC values as low as 0.78 µg/mL for certain derivatives; SAR studies indicate structural importance .
Antioxidant Scavenges free radicals and reduces oxidative stressEnhanced activity linked to specific hydroxyl group placements; effective in multiple assay methods .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis of Analogues

Quinazolinone derivatives exhibit activity modulated by substituent patterns. Below is a comparative analysis of structurally related compounds:

Compound Substituents Key Activities References
6-Chloro-2-(chloromethyl)-3-(2-methylphenyl)-4(3H)-quinazolinone 6-Cl, 2-(CH2Cl), 3-(2-methylphenyl) Antitumor, antimicrobial (predicted based on structural analogs)
6-Chloro-3-(2-chlorobenzyl)-4(3H)-quinazolinone 6-Cl, 3-(2-chlorobenzyl) Anticonvulsant (similar to thioxo derivatives)
7-Chloro-3-(substituted phenyl) derivatives 7-Cl, 3-(2,4-dichloro-5-isopropoxyphenyl) Antifungal (e.g., UR-9825, superior to fluconazole)
6-Bromo-2-phenyl-3-substituted quinazolinones 6-Br, 2-Ph, 3-(pyrimidinyl) Antiviral (e.g., vaccinia virus inhibition, MIC = 1.92 µg/ml)
3-(2-Carboxyphenyl)-4(3H)-quinazolinone 3-(2-carboxyphenyl) Paraplegin protein modulation (in silico neuroprotective potential)
Methaqualone (2-methyl-3-o-tolyl-4(3H)-quinazolinone) 2-CH3, 3-o-tolyl Anticonvulsant (MES and scMet seizure protection)

Key Observations:

Position of Halogenation: 6-Chloro derivatives (e.g., target compound) are less prevalent in antifungal studies compared to 7-chloro analogues (e.g., UR-9825), which show potent activity against filamentous fungi . However, 6-chloro substitution is associated with anticonvulsant and antiviral activities in other contexts . Chloromethyl vs. For example, 2-thioxo derivatives (e.g., 6-chloro-3-phenethyl-2-thioxo-4(3H)-quinazolinone) exhibit anticonvulsant activity via hydrogen-bond interactions , while chloromethyl could promote alkylation of biological targets .

Substituent Effects on Bioactivity: 3-(2-Methylphenyl) vs. In contrast, 3-benzyl or phenethyl groups (e.g., 3-phenethyl in ) enhance anticonvulsant efficacy but may increase neurotoxicity . 6-Bromo vs. 6-Chloro: Bromine’s larger atomic radius in 6-bromo derivatives () improves van der Waals interactions with viral targets, contributing to antiviral activity, while chlorine’s electronegativity may favor antimicrobial applications .

For instance, 3-amino-7-chloro-2-methylquinazolinone derivatives exhibit improved stability via hydrogen bonding , whereas chloromethyl could increase reactivity and clearance rates.

Research Findings and Data Tables

Table 1: Anticonvulsant Activity of Selected Quinazolinones

Compound ED50 (MES, mg/kg) Neurotoxicity (TD50, mg/kg) Protective Index (TD50/ED50)
Methaqualone (3-o-tolyl) 25.4 98.7 3.9
6-Chloro-3-phenethyl-2-thioxo derivative 18.2 85.3 4.7
Target Compound (Predicted) ~20* ~80* ~4.0 N/A

*Predicted based on structural similarities.

Table 2: Antifungal Activity of 7-Chloro vs. 6-Chloro Derivatives

Compound Fungal Strain (MIC, µg/ml) Half-Life (Rat, h) Toxicity (LD50, mg/kg)
UR-9825 (7-Cl) Candida spp. (0.01–0.1) 6.0 >250
Target Compound (6-Cl) N/A N/A N/A N/A

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-chloro-2-(chloromethyl)-3-(2-methylphenyl)-4(3H)-quinazolinone, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via condensation reactions between 4(3H)-quinazolinone derivatives and halogenated intermediates. For example, 2-chloro-3-(chloromethyl)-6-methylquinoline has been used as a starting material in THF/DMF under reflux conditions, followed by purification via column chromatography (hexane/ethyl acetate) . Optimization may involve adjusting molar ratios, solvent polarity (e.g., glacial acetic acid for styryl group formation), or catalysts like KOtBu to enhance regioselectivity . Reaction monitoring via TLC or HPLC-MS is critical for identifying intermediates and minimizing side products.

Q. How can the structural and electronic properties of this compound be characterized experimentally and computationally?

  • Methodological Answer :

  • X-ray crystallography resolves the spatial arrangement of substituents (e.g., dihedral angles between quinazolinone and phenyl groups) and identifies intermolecular interactions (C–H⋯N hydrogen bonds, π-π stacking) .
  • NMR spectroscopy (e.g., 1^1H, 13^{13}C) confirms substitution patterns, such as methyl group splitting or chlorine-induced deshielding .
  • DFT calculations predict electronic properties (HOMO-LUMO gaps, dipole moments) to correlate with reactivity or binding affinity .

Q. What are the recommended protocols for evaluating the compound’s stability under varying pH, temperature, and light exposure?

  • Methodological Answer :

  • Perform accelerated stability studies (ICH guidelines) using HPLC to track degradation products. For example, the chloromethyl group may hydrolyze under acidic conditions, requiring buffered solutions (pH 7.4) for storage .
  • Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal decomposition profiles .

Advanced Research Questions

Q. How do substituent modifications at the 2- and 3-positions influence the compound’s biological activity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Replace the chloromethyl group (2-position) with styryl, pyridyl, or thiadiazolyl moieties to modulate lipophilicity and target engagement. For example, 2-styryl derivatives enhance anticancer activity via EGFR-TK inhibition .

  • 3-Position Modifications : Substituting the 2-methylphenyl group with carboxyphenyl or benzothiazole groups alters anti-inflammatory or antimicrobial potency (Table 1) .

    Table 1 : Bioactivity trends of quinazolinone derivatives

    Substituent (Position)Biological ActivityKey Findings
    2-Chloromethyl (target)NeuroprotectivePARP-1 inhibition (IC50_{50} ~35 nM)
    2-Styryl (analog)AnticancerEGFR-TK binding via molecular docking
    3-Carboxyphenyl (analog)Anti-endotoxicReduces TNFα in mice by 60%

Q. How can contradictory data (e.g., varying IC50_{50} values across assays) be resolved when evaluating pharmacological activity?

  • Methodological Answer :

  • Assay Standardization : Ensure consistent cell lines (e.g., PC12 for neuroprotection ), solvent controls (DMSO <0.1%), and endpoint measurements (e.g., NAD depletion for PARP-1 inhibition ).
  • Orthogonal Validation : Cross-verify results using enzyme kinetics (e.g., PARP-1 Ki values ) and in vivo models (e.g., cerebral ischemia in rats ).

Q. What in vitro and in vivo models are suitable for studying the compound’s neuroprotective or anticancer mechanisms?

  • Methodological Answer :

  • In Vitro :
  • PC12 cells exposed to H2_2O2_2 simulate oxidative stress; measure cell viability via MTT assay and PARP-1 activation via immunoblotting .
  • Caco-2 permeability assays predict blood-brain barrier penetration.
  • In Vivo :
  • Middle cerebral artery occlusion (MCAO) models in rats: Administer 32 mg/kg i.p. pre-/post-ischemia; quantify infarct volume via MRI and NAD levels .

Q. How can molecular docking and dynamics simulations guide target identification for this compound?

  • Methodological Answer :

  • Docking Software (AutoDock Vina, Schrödinger) : Map interactions with PARP-1’s NAD+^+-binding domain (e.g., hydrogen bonds with Gly863, hydrophobic contacts with Tyr907) .
  • MD Simulations (GROMACS) : Simulate binding stability over 100 ns; calculate RMSD/RMSF to identify flexible regions affecting efficacy .

Methodological Best Practices

  • Data Contradiction Analysis : Use meta-analysis frameworks to reconcile discrepancies (e.g., varying IC50_{50} values due to assay sensitivity or compound solubility).
  • Synthetic Reproducibility : Document reaction conditions (e.g., inert atmosphere for moisture-sensitive intermediates) and characterize all intermediates via LC-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.